molecular formula C17H15N3O2 B14323454 3,3'-[Pyridine-2,6-diylbis(oxy)]dianiline CAS No. 111010-47-0

3,3'-[Pyridine-2,6-diylbis(oxy)]dianiline

Cat. No.: B14323454
CAS No.: 111010-47-0
M. Wt: 293.32 g/mol
InChI Key: YJRWUTMEGNLLNV-UHFFFAOYSA-N
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Description

3,3’-[Pyridine-2,6-diylbis(oxy)]dianiline is an organic compound characterized by the presence of a pyridine ring substituted at the 2 and 6 positions with oxy groups, which are further connected to aniline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[Pyridine-2,6-diylbis(oxy)]dianiline typically involves the reaction of 2,6-dihydroxypyridine with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity 3,3’-[Pyridine-2,6-diylbis(oxy)]dianiline.

Chemical Reactions Analysis

Types of Reactions

3,3’-[Pyridine-2,6-diylbis(oxy)]dianiline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aniline rings.

Scientific Research Applications

3,3’-[Pyridine-2,6-diylbis(oxy)]dianiline has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3,3’-[Pyridine-2,6-diylbis(oxy)]dianiline involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key metabolic enzymes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,3’-[Pyridine-2,6-diylbis(1H-1,2,3-triazole-4,1-diyl)]bis(propan-1-ol): This compound has similar structural features but includes triazole rings instead of aniline groups.

    2,2’-[Pyridine-2,6-diylbis(3,1-phenylene)]bis(oxy)bis(N,N-diethylacetamide): This compound features phenylene groups and diethylacetamide functionalities.

Uniqueness

3,3’-[Pyridine-2,6-diylbis(oxy)]dianiline is unique due to its specific combination of pyridine and aniline groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Properties

CAS No.

111010-47-0

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

3-[6-(3-aminophenoxy)pyridin-2-yl]oxyaniline

InChI

InChI=1S/C17H15N3O2/c18-12-4-1-6-14(10-12)21-16-8-3-9-17(20-16)22-15-7-2-5-13(19)11-15/h1-11H,18-19H2

InChI Key

YJRWUTMEGNLLNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC(=CC=C2)OC3=CC=CC(=C3)N)N

Origin of Product

United States

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